Methyl 2-(2,3,6-trichlorophenyl)acetate
CAS No.: 35511-40-1
Cat. No.: VC20903753
Molecular Formula: C9H7Cl3O2
Molecular Weight: 253.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35511-40-1 |
|---|---|
| Molecular Formula | C9H7Cl3O2 |
| Molecular Weight | 253.5 g/mol |
| IUPAC Name | methyl 2-(2,3,6-trichlorophenyl)acetate |
| Standard InChI | InChI=1S/C9H7Cl3O2/c1-14-8(13)4-5-6(10)2-3-7(11)9(5)12/h2-3H,4H2,1H3 |
| Standard InChI Key | CETJQZWCNAKNOD-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=C(C=CC(=C1Cl)Cl)Cl |
| Canonical SMILES | COC(=O)CC1=C(C=CC(=C1Cl)Cl)Cl |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
Methyl 2-(2,3,6-trichlorophenyl)acetate consists of a 2,3,6-trichlorophenyl ring connected to an acetate group with a methyl ester terminus. Based on structural analysis of similar compounds, we can determine that this compound has the following properties:
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Molecular Formula: C9H7Cl3O2
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Molecular Weight: Approximately 253.5 g/mol
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Structural Features: Contains three chlorine atoms at positions 2, 3, and 6 of the phenyl ring, with an acetate methyl ester chain at position 1
The compound bears structural similarities to N-methylmethanamine,2-(2,3,6-trichlorophenyl)acetic acid (CAS: 69462-13-1), which shares the 2,3,6-trichlorophenyl acetic acid backbone but features a dimethylamine salt instead of a methyl ester group .
Physical Properties
Drawing from data available for analogous compounds, Methyl 2-(2,3,6-trichlorophenyl)acetate likely exhibits the following physical properties:
The presence of three chlorine atoms on the phenyl ring significantly increases the lipophilicity of the compound, making it more soluble in non-polar solvents than in water.
Chemical Reactivity
The reactivity of Methyl 2-(2,3,6-trichlorophenyl)acetate is primarily determined by two functional groups:
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The methyl ester group, which can undergo hydrolysis to form the corresponding carboxylic acid
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The trichlorophenyl moiety, which affects the electronic distribution within the molecule
The compound can potentially undergo several reactions:
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Ester hydrolysis under acidic or basic conditions
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Transesterification with other alcohols
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Reduction of the ester to an alcohol
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Various nucleophilic substitution reactions involving the chlorine atoms
Synthesis Methods
Esterification of 2-(2,3,6-trichlorophenyl)acetic Acid
The most straightforward synthesis would involve the esterification of 2-(2,3,6-trichlorophenyl)acetic acid with methanol:
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Direct acid-catalyzed esterification using methanol and a strong acid catalyst
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Conversion to an acid chloride intermediate followed by reaction with methanol
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Use of coupling reagents such as DCC (dicyclohexylcarbodiimide) to facilitate the esterification
Alternative Approaches
Drawing from methods used for similar compounds:
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A Wittig reaction approach similar to that used for triphenylphosphoranylidene compounds could potentially be adapted
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Nucleophilic substitution reactions, as suggested by the synthesis methods for related trichlorophenyl compounds
Comparison with Related Syntheses
The synthesis of 2,3,6-trichlorophenol acetate involves multi-step reactions including diazotization processes . A similar approach could potentially be adapted for the synthesis of our target compound, with appropriate modifications to achieve the methyl ester functionality instead of the acetate.
Applications and Uses
Synthetic Chemistry Applications
In organic synthesis, compounds with structures similar to Methyl 2-(2,3,6-trichlorophenyl)acetate often serve as:
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Intermediates in the synthesis of more complex molecules
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Building blocks for pharmaceutical compounds
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Reagents in specific chemical transformations
The methyl ester group provides a reactive site for further functionalization, making this compound potentially valuable as a synthetic intermediate.
Research Applications
The compound may have applications in research contexts:
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As a standard for analytical chemistry
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In studies of structure-activity relationships for chlorinated phenylacetic acid derivatives
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In investigations of environmental fate and metabolism of chlorinated aromatic compounds
Toxicological and Environmental Considerations
Predicted Toxicological Profile
Based on related chlorinated compounds, Methyl 2-(2,3,6-trichlorophenyl)acetate may exhibit:
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Moderate acute toxicity
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Potential for bioaccumulation due to its likely high logP value
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Possible irritant properties to skin, eyes, and respiratory system
For comparison, Triclopyr (a related chlorinated compound) is reported to be slightly toxic to ducks and quail, suggesting that Methyl 2-(2,3,6-trichlorophenyl)acetate might also possess some ecotoxicity.
Environmental Fate
The environmental behavior of this compound can be estimated based on similar chlorinated aromatic compounds:
| Environmental Process | Predicted Behavior |
|---|---|
| Biodegradation | Likely slow due to chlorine substitution |
| Hydrolysis | Moderate rate; ester group susceptible to hydrolysis |
| Photodegradation | Possible pathway for environmental transformation |
| Soil Adsorption | Likely strong adsorption to soil organic matter |
| Bioaccumulation | Moderate to high potential based on estimated logP |
Triclopyr compounds have been shown to break down in soil with a half-life between 30 and 90 days. Methyl 2-(2,3,6-trichlorophenyl)acetate might follow similar degradation patterns, though specific studies would be needed to confirm this hypothesis.
Analytical Methods
Identification and Characterization
The following analytical techniques would be appropriate for characterizing Methyl 2-(2,3,6-trichlorophenyl)acetate:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation
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Mass Spectrometry: For molecular weight determination and fragmentation pattern analysis
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Infrared Spectroscopy: For functional group identification
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High-Performance Liquid Chromatography (HPLC): For purity determination
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X-ray Crystallography: For solid-state structure determination, similar to methods used for other chlorinated compounds
| Analytical Method | Expected Features |
|---|---|
| 1H NMR | Signals for methyl ester (δ ~3.7 ppm), methylene group (δ ~3.8 ppm), and aromatic proton (δ ~7.2-7.5 ppm) |
| 13C NMR | Signals for carbonyl carbon (δ ~170 ppm), aromatic carbons (δ ~125-140 ppm), methylene carbon (δ ~40 ppm), and methyl carbon (δ ~52 ppm) |
| IR | Strong C=O stretching (~1730 cm-1), C-O stretching (~1200 cm-1), aromatic C=C (~1600 cm-1), C-Cl stretching (~750 cm-1) |
| MS | Molecular ion peak at m/z ~253, with characteristic isotope pattern for three chlorine atoms |
Structure-Activity Relationships
Functional Group Contributions
The biological and chemical activities of Methyl 2-(2,3,6-trichlorophenyl)acetate can be analyzed by examining its constituent functional groups:
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The trichlorophenyl group contributes:
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Increased lipophilicity
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Electronic effects due to the electron-withdrawing nature of chlorine atoms
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Potential for specific binding interactions with biological receptors
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The methyl ester moiety contributes:
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A reactive functional group for metabolism or chemical transformations
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Moderate polarity
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Potential for hydrolysis in biological systems
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Comparison with Related Compounds
The activity of Methyl 2-(2,3,6-trichlorophenyl)acetate can be inferred by comparison with related compounds:
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N-methylmethanamine,2-(2,3,6-trichlorophenyl)acetic acid (dimethylamine salt): This compound shares the 2,3,6-trichlorophenyl acetic acid backbone but features a dimethylamine salt instead of a methyl ester .
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Triclopyr methyl ester (Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester): While containing a different core structure (pyridine vs. benzene), this compound also has three chlorine substituents and a methyl ester group, and functions as a systemic herbicide.
Research Gaps and Future Directions
Current Research Limitations
Several research gaps exist regarding Methyl 2-(2,3,6-trichlorophenyl)acetate:
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Limited published data on synthesis methods specific to this compound
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Lack of comprehensive toxicological evaluations
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Insufficient information on potential applications beyond inferences from structurally similar compounds
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Minimal data on environmental fate and behavior
Proposed Research Directions
Future research on Methyl 2-(2,3,6-trichlorophenyl)acetate could focus on:
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Development of efficient and scalable synthesis methods
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Comprehensive evaluation of physical, chemical, and spectroscopic properties
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Investigation of potential herbicidal or other agricultural applications based on structural similarities to known active compounds
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Assessment of environmental persistence and ecological impacts
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Exploration of the compound's utility as a synthetic intermediate in pharmaceutical or agrochemical development
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